

Enpp-1-IN-14: Application Notes and In Vitro Experimental Protocols

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Compound of Interest

Compound Name: *Enpp-1-IN-14*

Cat. No.: *B15576492*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enpp-1-IN-14 is a potent small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).[1][2] ENPP1 is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. Notably, ENPP1 is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immunity pathway.[3] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway, thereby suppressing anti-tumor immune responses.[4][5] Inhibition of ENPP1 with **Enpp-1-IN-14** presents a promising therapeutic strategy for enhancing innate immunity in the tumor microenvironment.[6][7]

These application notes provide detailed protocols for the in vitro characterization of **Enpp-1-IN-14**, including methodologies for assessing its enzymatic inhibition and cellular activity.

Mechanism of Action

Enpp-1-IN-14 exerts its biological effects primarily through the inhibition of the enzymatic activity of ENPP1. This inhibition leads to two key downstream effects that contribute to an enhanced anti-tumor immune response:

- **Potential of the cGAS-STING Pathway:** By preventing the hydrolysis of extracellular cGAMP, **Enpp-1-IN-14** increases the local concentration of this immunotransmitter. Elevated cGAMP levels lead to the activation of the STING protein in adjacent immune cells, such as dendritic cells and macrophages. This, in turn, triggers a signaling cascade that results in the production of type I interferons (IFN- α/β) and other pro-inflammatory cytokines, fostering a robust anti-tumor immune response.[\[4\]](#)[\[5\]](#)
- **Modulation of the Adenosine Pathway:** ENPP1 also hydrolyzes extracellular ATP to produce AMP. AMP is subsequently converted to the immunosuppressive molecule adenosine by the ecto-5'-nucleotidase CD73. By inhibiting ENPP1, **Enpp-1-IN-14** can reduce the production of AMP and, consequently, adenosine in the tumor microenvironment, further alleviating immunosuppression.[\[4\]](#)

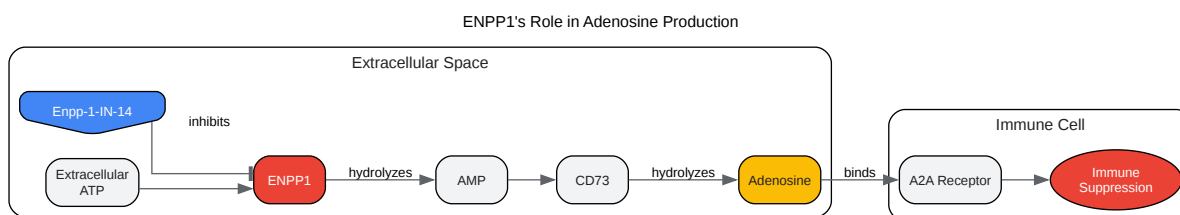
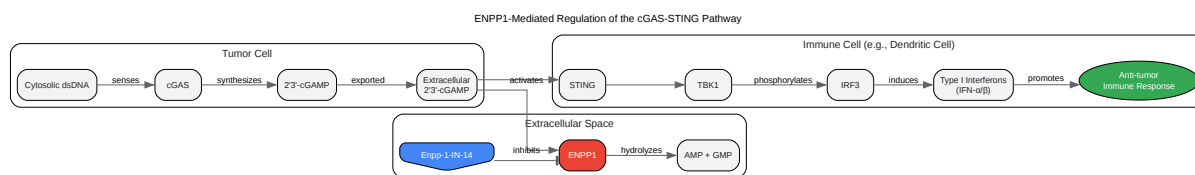
Quantitative Data

The following table summarizes the in vitro potency of **Enpp-1-IN-14** and provides a comparison with other known ENPP1 inhibitors.

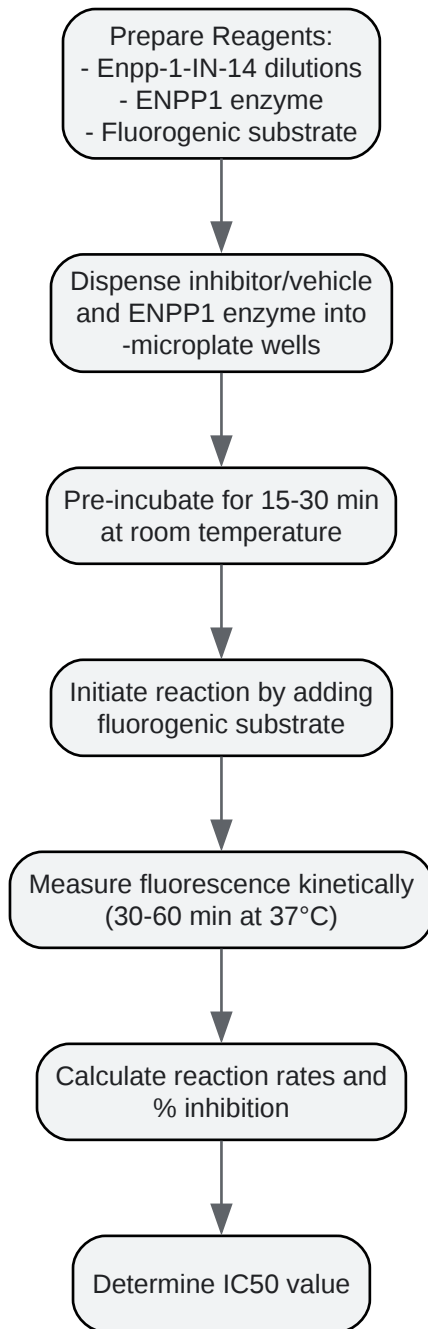
Inhibitor Name	Target	IC50/Ki	Assay Type	Substrate	Reference
Enpp-1-IN-14	Recombinant Human ENPP1	IC50: 32.38 nM	Biochemical Assay	Not Specified	[1] [2]
Compound 31	ENPP1	IC50: 14.68 nM	Biochemical Assay	Not Specified	[8]
STF-1623	ENPP1	Ki,app = 110 nM	[³² P]cGAMP TLC assay	cGAMP	[9]
GBD-09259	ENPP1	IC50: 6.7 nM	2'3' cGAMP Hydrolysis	cGAMP	[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by ENPP1 and its inhibition by **Enpp-1-IN-14**.



Workflow for ENPP1 Enzymatic Inhibition Assay



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